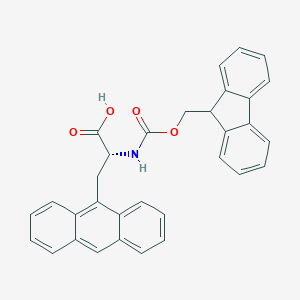

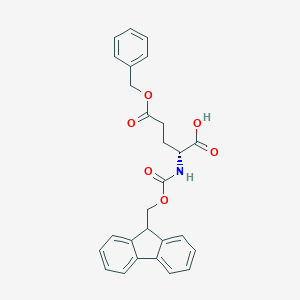

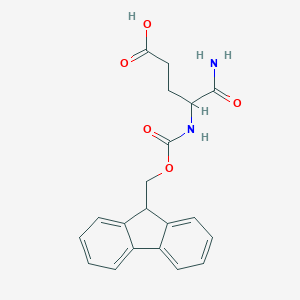

Fmoc-3-(9-anthryl)-D-alanine

Overview

Description

“Fmoc-3-(9-anthryl)-D-alanine” is an Fmoc protected alanine derivative . Alanine is one of the simplest amino acids, with a methyl group as the side chain . This small side chain confers a high degree of flexibility when incorporated into a polypeptide chain .

Synthesis Analysis

The Fmoc group is typically removed with a base such as pyridine . This is an orthogonal de-protection strategy to the acid labile Boc group .Molecular Structure Analysis

The molecular formula of “this compound” is C32H25NO4 . Its molecular weight is 487.55 .Chemical Reactions Analysis

“this compound” is potentially useful for proteomics studies and solid phase peptide synthesis techniques .Physical and Chemical Properties Analysis

“this compound” appears as a yellowish solid . Its melting point is 240-244°C (dec.) . The optical rotation is -32° (c = 1. in DMF) .Scientific Research Applications

Synthesis and Preparation Techniques

- Fmoc amino acids, including derivatives like Fmoc-3-(9-anthryl)-D-alanine, are synthesized by reacting free amino acids with 9-fluorenylmethylchloroformate. This process sometimes leads to the formation of Fmoc-dipeptide, which is difficult to eliminate by crystallization. An alternative method involves reacting Fmoc-chloride first with sodium azide and then with the free amino acid, which eliminates this side reaction for glycine and alanine (Tessier et al., 2009).

Self-Assembly and Functional Applications

- Fmoc-modified amino acids and short peptides exhibit significant self-assembly features due to the hydrophobicity and aromaticity of the Fmoc moiety. These properties make them suitable for various applications, including cell cultivation, bio-templating, optical applications, drug delivery, catalysis, and therapeutic and antibiotic uses (Tao et al., 2016).

Enhancements in Solid Phase Peptide Synthesis

- The use of Fmoc amino acids has significantly enhanced the methodology of solid phase peptide synthesis. This includes the introduction of various solid supports, linkages, and side chain protecting groups, as well as a deeper understanding of solvation conditions. These advancements have enabled the synthesis of biologically active peptides and small proteins (Fields & Noble, 2009).

Analytical Applications

- Fmoc derivatives, such as this compound, are used in analytical chemistry for the determination of amino acids. They serve as precolumn reagents for amino acid determination in techniques like liquid chromatography and capillary electrophoresis (Engström et al., 1995).

Influence on Peptide Secondary Structures

- The presence of the Fmoc group, as in this compound, influences the secondary structure of peptides, supporting mainly a β-sheet conformation. This has implications in the study of peptide structures and their synthesis (Larsen et al., 1993).

Properties

IUPAC Name |

(2R)-3-anthracen-9-yl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H25NO4/c34-31(35)30(18-28-22-11-3-1-9-20(22)17-21-10-2-4-12-23(21)28)33-32(36)37-19-29-26-15-7-5-13-24(26)25-14-6-8-16-27(25)29/h1-17,29-30H,18-19H2,(H,33,36)(H,34,35)/t30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGLRHZZGDZRSHK-SSEXGKCCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

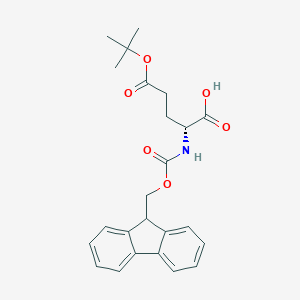

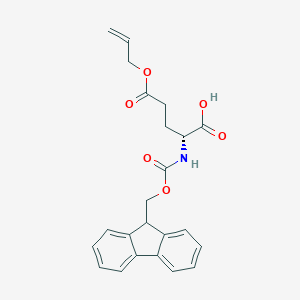

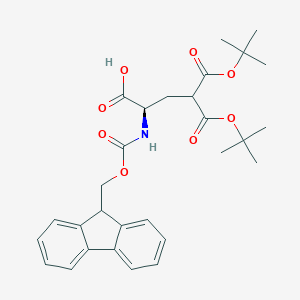

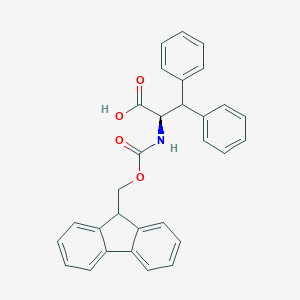

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([1,1'-biphenyl]-4-yl)propanoic acid](/img/structure/B557722.png)